molecular formula C15H18ClN B13540637 1,2-Diphenyl-2-propylamine hydrochloride CAS No. 149756-73-0

1,2-Diphenyl-2-propylamine hydrochloride

Cat. No.: B13540637
CAS No.: 149756-73-0
M. Wt: 247.76 g/mol
InChI Key: XYZJJGVYOYHYPA-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-propylamine hydrochloride is an organic compound with the molecular formula C15H18ClN It is a derivative of diphenylpropylamine, characterized by the presence of two phenyl groups attached to a propylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-2-propylamine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of diphenylamine with a suitable propyl halide under basic conditions. The reaction typically proceeds as follows:

    Alkylation: Diphenylamine is reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Hydrochloride Formation: The resulting 1,2-diphenyl-2-propylamine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines or alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1,2-Diphenyl-2-propylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-diphenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylpropylamine: A structurally related compound with similar properties but different substitution patterns.

    Diphenylamine: The parent compound, lacking the propylamine group.

    N-Methyl-3,3-diphenylpropylamine: A methylated derivative with distinct chemical behavior.

Uniqueness

1,2-Diphenyl-2-propylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

149756-73-0

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

1,2-diphenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C15H17N.ClH/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-11H,12,16H2,1H3;1H

InChI Key

XYZJJGVYOYHYPA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)N.Cl

Origin of Product

United States

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